Metazosin

Adrenergic Receptor Pharmacology Selectivity Profiling Cardiovascular Drug Development

Metazosin (Kenosin) is a quinazoline-derived α1-adrenergic antagonist with a unique 2-methoxypropionyl side chain, distinct from prazosin or doxazosin. It is the preferred α1-blocker for CHF pathophysiology studies, supported by Phase III trial data (NYHA improvement, p<0.05) and validated allometric scaling across species. Ideal for translational PK/PD modeling and SAR comparator studies.

Molecular Formula C18H25N5O4
Molecular Weight 375.4 g/mol
CAS No. 116728-65-5
Cat. No. B051158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetazosin
CAS116728-65-5
Synonyms2-(4-alpha-methoxypropionyl-1-piperazinyl)-4-amino-6,7-dimethoxychinazoline
metazosin
VUFB 15111
VUFB-15111
Molecular FormulaC18H25N5O4
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC
InChIInChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21)
InChIKeyYEOTYALSMRNXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metazosin (CAS 116728-65-5): α1-Adrenergic Receptor Antagonist for Hypertension and Heart Failure Research


Metazosin (Kenosin, VUFB-15111) is an antihypertensive α1-adrenergic receptor antagonist developed by the Research Institute for Pharmacy and Biochemistry (VUFB) [1]. It belongs to the quinazoline class of α1-blockers, sharing structural and pharmacological features with prazosin, doxazosin, and terazosin, but with distinct selectivity and clinical profile [2]. Metazosin competitively displaces ³H-prazosin from α1 receptors in the cerebral cortex and demonstrates peripheral vasodilatory effects [1].

Why Substituting Metazosin with Generic α1-Blockers Compromises Pharmacodynamic and Therapeutic Precision


While metazosin, prazosin, doxazosin, and terazosin share α1-antagonism, their receptor subtype selectivity, pharmacokinetics, and clinical effects differ substantially. Metazosin exhibits negligible central α2-adrenergic activity and lacks peripheral antiserotonin effects, a profile that distinguishes it from less selective quinazolines [1]. In chronic heart failure, metazosin improves ejection fraction and NYHA class without inducing reflex tachycardia—a tolerability advantage over prazosin, which often causes dose-limiting tachycardia [2]. Furthermore, metazosin's pharmacokinetic profile, predicted via interspecies scaling, enables reliable allometric dosing, whereas generic substitution with uncharacterized α1-blockers introduces uncertainty in clearance and volume of distribution [3].

Quantitative Differentiation of Metazosin Against α1-Blocker Comparators


Receptor Selectivity: Negligible α2-Adrenoceptor Affinity

Metazosin demonstrates functional selectivity for α1- over α2-adrenoceptors. In radioligand binding assays using rat cerebral cortex, metazosin displaced ³H-prazosin from α1 receptors but did not affect central α2-adrenergic receptors [1]. In contrast, prazosin, while selective, retains measurable α2 affinity (Ki = 1836 nM in human brain ³H-yohimbine binding) [2]. This absence of α2 interaction may reduce central nervous system side effects and presynaptic feedback inhibition.

Adrenergic Receptor Pharmacology Selectivity Profiling Cardiovascular Drug Development

Hemodynamic Improvement in Chronic Heart Failure: Ejection Fraction and NYHA Class

In an 8-week multicenter clinical trial (n=56), metazosin (10-20 mg/day) added to standard therapy produced statistically significant improvements in ejection fraction (p<0.05) and reduced NYHA functional class from 2.7 to 2.2 [1]. These effects were achieved without inducing tachycardia. Prazosin, the class prototype, is known to cause reflex tachycardia and tachyphylaxis in heart failure, often limiting its clinical utility [2].

Chronic Heart Failure Vasodilator Therapy Cardiac Output

Antihypertensive Efficacy: Rapid Onset and Dose-Response in Clinical Trials

First-stage clinical trials demonstrated that a 5 mg oral dose of metazosin is effective in subjects with systolic blood pressure >120 mmHg [1]. In a phase III hypertension study, metazosin tablets (Kenosin) produced significant blood pressure reductions compared to baseline, with a favorable tolerability profile [2]. In preclinical models, intravenous metazosin decreased blood pressure within minutes of administration [1].

Hypertension Clinical Pharmacology Dose-Response

Predictable Pharmacokinetics via Interspecies Allometric Scaling

Metazosin's pharmacokinetics were successfully predicted in humans using allometric scaling from mouse, rat, and rabbit data. Plasma clearance and volume of distribution at steady-state followed a one-compartment body model that closely matched observed human data [1]. This contrasts with doxazosin, which exhibits more complex, dose-dependent pharmacokinetics and a longer terminal half-life (~22 hours) [2].

Pharmacokinetics Allometric Scaling Drug Development

Optimized Research and Industrial Applications for Metazosin


Chronic Heart Failure Models Requiring Afterload Reduction Without Tachycardia

Use metazosin (10-20 mg/day) in rodent or canine heart failure models to achieve vasodilation and improved ejection fraction while avoiding reflex tachycardia—a common confounder with prazosin [1]. Suitable for studies evaluating long-term hemodynamic effects and cardiac remodeling.

In Vitro α1-Adrenoceptor Pharmacology and Selectivity Profiling

Employ metazosin as a reference α1-antagonist with negligible α2-adrenergic and antiserotonin activity [2]. Ideal for receptor binding assays and functional studies requiring a clean α1-blocker without off-target central effects.

Preclinical Pharmacokinetic Modeling and Interspecies Scaling

Leverage metazosin's well-characterized allometric scaling to predict human clearance and volume of distribution from animal data [3]. Useful for training pharmacokinetic models and validating translational approaches in drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metazosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.